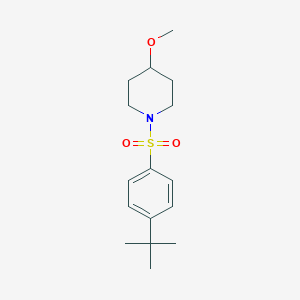

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a tert-butylphenyl moiety

Mécanisme D'action

Target of Action

Similar compounds have been known to target benzylic positions . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a common target for various chemical reactions .

Mode of Action

The compound likely interacts with its targets through a free radical reaction . In such reactions, a molecule loses an atom, leaving behind a free radical. This free radical can then interact with other molecules, leading to various changes . For instance, in the case of N-bromosuccinimide (NBS), it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .

Biochemical Pathways

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Substitution with the Tert-butylphenyl Group: The final step involves the coupling of the sulfonylated piperidine with a tert-butylphenyl derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation Products: Aldehydes, acids.

Reduction Products: Sulfides.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Comparaison Avec Des Composés Similaires

1-((4-(Tert-butyl)phenyl)sulfonyl)piperidine: Lacks the methoxy group, which may affect its solubility and reactivity.

4-Methoxypiperidine: Lacks the sulfonyl and tert-butylphenyl groups, resulting in different chemical properties and applications.

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

Uniqueness: 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility, while the sulfonyl group provides strong binding interactions, making it a valuable compound for various applications.

Activité Biologique

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-methoxypiperidine is a compound that belongs to the class of piperidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H22N2O2S

- Molecular Weight : 298.41 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds with a piperidine core exhibit notable antibacterial properties. For instance, derivatives similar to this compound were evaluated against various bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains. The most active compounds in related studies had IC50 values ranging from 0.63 µM to 6.28 µM for urease inhibition, suggesting potential applications in treating infections caused by resistant bacterial strains .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 |

| Compound B | Bacillus subtilis | 1.21 |

| Compound C | Other strains | 6.28 |

Enzyme Inhibition

The sulfonamide functionality in the compound is linked to its enzyme inhibitory activity. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. In a comparative study, several synthesized compounds demonstrated strong inhibitory effects, with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM). This suggests that derivatives of this compound could serve as potential leads for developing new enzyme inhibitors .

Anticonvulsant Activity

In addition to antibacterial and enzyme inhibitory properties, some piperidine derivatives have been tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in animal studies. Compounds similar to this compound showed promising results, indicating potential therapeutic applications in epilepsy management .

The biological activities of piperidine derivatives are often attributed to their ability to interact with various biological targets:

- Binding Interactions : Studies utilizing docking simulations have revealed that these compounds can effectively bind to target proteins, influencing their activity.

- Enzyme Interaction : The inhibition of AChE and urease is believed to occur through competitive binding, where the compound mimics natural substrates.

- Neuroprotective Effects : Some derivatives have shown neuroprotective effects without significant neurotoxicity at therapeutic doses, making them suitable candidates for further development .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating the biological activities of piperidine derivatives:

- Antibacterial Screening : A series of compounds were synthesized and screened against various bacterial strains, demonstrating that modifications at the piperidine nitrogen significantly affect antibacterial potency.

- Enzyme Inhibition Studies : A comprehensive study evaluated multiple piperidine derivatives for their ability to inhibit AChE and urease, revealing structure-activity relationships that guide future synthesis efforts.

- Animal Models : In vivo studies using rodent models have confirmed the anticonvulsant properties of certain derivatives, establishing a foundation for clinical trials .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-16(2,3)13-5-7-15(8-6-13)21(18,19)17-11-9-14(20-4)10-12-17/h5-8,14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQWEOAYQUMVMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.